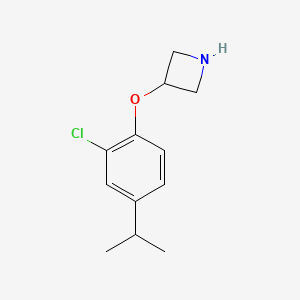

3-(2-Chloro-4-isopropylphenoxy)azetidine

Description

Properties

IUPAC Name |

3-(2-chloro-4-propan-2-ylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-8(2)9-3-4-12(11(13)5-9)15-10-6-14-7-10/h3-5,8,10,14H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAJTHLSZBICMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC2CNC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for Azetidine Derivatives

Azetidines are four-membered nitrogen-containing heterocycles that can be synthesized via intramolecular cyclization of epoxy amines or through nucleophilic substitution reactions involving azetidine intermediates. The preparation of 3-substituted azetidines such as 3-(2-Chloro-4-isopropylphenoxy)azetidine generally involves:

- Formation of the azetidine ring via intramolecular aminolysis or cyclization.

- Introduction of the 2-chloro-4-isopropylphenoxy substituent through nucleophilic substitution or coupling reactions.

Intramolecular Aminolysis of Epoxy Amines Catalyzed by Lanthanide Triflates

A recent research approach involves the use of lanthanide triflates, specifically La(OTf)3, to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines, yielding azetidines with high regioselectivity and good yields.

- The epoxy amine precursor is dissolved in a solvent such as 1,2-dichloroethane (DCE).

- La(OTf)3 catalyst (5 mol%) is added.

- The reaction mixture is refluxed for approximately 2.5 hours.

- Upon completion, the mixture is cooled, neutralized with aqueous sodium bicarbonate, and extracted with dichloromethane.

- The organic layers are dried and concentrated, and the product is purified by column chromatography.

- This method provides azetidines in yields around 81% with high selectivity (>20:1 ratio of azetidine to side products).

- Solvent choice affects selectivity; DCE is preferred for optimal yield and selectivity.

- The method is suitable for synthesizing azetidines with various substituents, potentially including 2-chloro-4-isopropylphenoxy groups by appropriate choice of starting epoxy amines.

Nucleophilic Substitution on Azetidine Intermediates

Another established method involves preparing 3-amino-azetidines as key intermediates, which can then undergo nucleophilic substitution with aryl halides or phenoxy derivatives bearing chloro and isopropyl substituents.

- Synthesis of 3-amino-azetidine via improved hydrogenation and cyclization processes, often involving palladium-catalyzed hydrogenation.

- Conversion of 3-amino-azetidine to the target compound by reaction with 2-chloro-4-isopropylphenol derivatives or their activated forms (e.g., mesylates).

- Use of bases such as triethylamine to facilitate nucleophilic substitution.

- Purification through crystallization or chromatography.

- Hydrogenation at 55-60°C under controlled hydrogen pressure (40-60 psi) for 12-110 hours depending on scale and substrate.

- Use of solvents like methanol or dichloromethane.

- Post-reaction workup includes filtration, solvent removal under reduced pressure, and recrystallization.

- Reported yields for azetidine intermediates range from 60-70%.

- Final products typically isolated as hydrochloride salts with high purity (often >95%).

Preparation of 2-Chloro-4-isopropylphenoxy Intermediate

The phenoxy substituent bearing chloro and isopropyl groups is generally prepared separately through chlorination and alkylation reactions on phenolic precursors, followed by purification.

- Chlorination at the 2-position of phenols can be achieved using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.

- Isopropylation at the 4-position is typically performed via Friedel-Crafts alkylation using isopropyl chloride and Lewis acid catalysts.

- The resulting 2-chloro-4-isopropylphenol can then be converted to a suitable leaving group derivative (e.g., mesylate) to facilitate nucleophilic substitution on the azetidine nitrogen.

Representative Data Table: Reaction Conditions and Yields

| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Azetidine ring formation | La(OTf)3 (5 mol%) | Reflux in DCE, 2.5 h | ~81 | High regioselectivity, minimal side products |

| 3-Amino-azetidine hydrogenation | Pd(OH)2 on carbon, H2 (40 psi) | 55-60°C, 12-110 h | 60-70 | Requires careful pressure and temperature control |

| Nucleophilic substitution | 2-chloro-4-isopropylphenol mesylate, triethylamine | Room temp to reflux, several hours | 65-75 | Produces target compound or hydrochloride salt |

| Purification | Recrystallization or chromatography | Ambient to mild heating | - | Ensures high purity (>95%) |

Summary of Research Findings

- The La(OTf)3-catalyzed intramolecular aminolysis method provides a regioselective and efficient route to azetidine rings, adaptable to various substituents.

- Improved hydrogenation and cyclization techniques enhance yields and broaden the scope of accessible 3-amino-azetidines.

- Nucleophilic substitution with 2-chloro-4-isopropylphenoxy derivatives is a reliable method to introduce the desired substituent at the 3-position of azetidine.

- Reaction parameters such as solvent choice, temperature, catalyst loading, and reaction time critically influence yield and selectivity.

- Final products are typically isolated as crystalline hydrochloride salts, facilitating handling and characterization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Azetidines can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert azetidines into their corresponding reduced forms.

Substitution: Azetidines can participate in substitution reactions, where a substituent on the azetidine ring is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines can yield azetidinones, while reduction can produce azetidines with reduced functional groups .

Scientific Research Applications

The compound 3-(2-Chloro-4-isopropylphenoxy)azetidine is a synthetic organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and biological research. This article explores its applications, supported by data tables and case studies.

Structural Characteristics

The compound features a chloro group and an isopropyl group attached to a phenoxy ring, which contributes to its unique reactivity and biological activity. The azetidine ring adds to the structural complexity, making it a versatile scaffold for drug development.

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry, where it is investigated for its potential therapeutic effects. The following areas are of particular interest:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit the growth of cancer cell lines by modulating key signaling pathways. For instance, compounds with similar structures have shown activity against HeLa cells and other cancer types, indicating potential as anticancer agents.

- Antimicrobial Properties : The structural features may confer antimicrobial activity. Research on related compounds indicates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Neuropharmacology : The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neuropharmacological effects. Its derivatives may exhibit anxiolytic or antidepressant properties.

Biological Studies

Research has focused on understanding the biological mechanisms through which this compound exerts its effects:

- Mechanism of Action : The compound may interact with specific receptors or enzymes, altering their activity. Its chlorine atom can participate in halogen bonding, enhancing binding affinity to biological targets.

Comparative Analysis with Related Compounds

A comparative analysis can highlight how variations in substituents affect biological activity:

| Compound Name | Structure | Biological Activity | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | TBD |

| 3-(2-Bromo-4-isopropylphenoxy)azetidine | Structure | Anticancer | TBD |

| 3-(2-Methyl-4-isopropylphenoxy)azetidine | Structure | Varies | TBD |

Study on Anticancer Properties

A recent study evaluated the anticancer effects of a derivative similar to this compound. Results indicated significant cytotoxicity against human hepatoma cells, with an IC50 value of approximately 8.7 µg/mL. This suggests that modifications to the azetidine structure can enhance its anticancer efficacy.

Antimicrobial Efficacy Investigation

In another investigation, derivatives were tested for antimicrobial activities against various bacterial strains. The results indicated moderate to strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-isopropylphenoxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain in azetidines makes them highly reactive, allowing them to participate in various chemical reactions. These reactions can lead to the formation of covalent bonds with biological molecules, thereby exerting their effects .

Comparison with Similar Compounds

Core Azetidine vs. Piperidine/Morpholine Analogues

Azetidines exhibit greater ring strain and reduced conformational flexibility compared to six-membered heterocycles like piperidine or morpholine. For example, 3-((hetera)cyclobutyl)azetidines ("stretched" analogues) demonstrate enhanced solubility and metabolic stability over piperazine derivatives due to their smaller ring size and reduced basicity . The rigid azetidine core in 3-(2-Chloro-4-isopropylphenoxy)azetidine may similarly improve target binding specificity compared to bulkier analogues.

Substituent Effects

- Phenoxy Linkage: The phenoxy moiety provides a planar aromatic system for π-π stacking interactions, a feature absent in non-aromatic azetidines like those described by Feskov et al. .

Physicochemical Properties

Notes:

- The azetidine core generally confers higher solubility than piperidine due to reduced basicity.

- Chloro and isopropyl groups in this compound likely increase LogP compared to unsubstituted azetidines .

Biological Activity

3-(2-Chloro-4-isopropylphenoxy)azetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with related compounds, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular structure of this compound features an azetidine ring connected to a chlorinated phenoxy group. This specific arrangement contributes to its unique chemical properties and biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C12H14ClO |

| Molecular Weight | 222.69 g/mol |

| Solubility | Soluble in organic solvents |

| Chemical Class | Azetidine derivative |

The mechanism of action of this compound involves its interaction with specific molecular targets. The compound’s functional groups can form hydrogen bonds with biological macromolecules, influencing their function. It may also interact with enzymes, altering their activity and affecting biochemical pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Neurotransmitter Regulation : The compound may influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

- Antimicrobial Properties : Some studies have suggested that derivatives of azetidine exhibit antimicrobial activity, indicating potential applications in treating infections.

- Anticancer Activity : Emerging evidence suggests that similar compounds may possess anticancer properties, warranting further investigation into the specific effects of this compound on cancer cell lines.

Neuropharmacological Studies

In a study examining the effects of azetidine derivatives on serotonin reuptake inhibition, this compound showed promising results in modulating serotonin levels, which could have implications for treating anxiety and depression.

Antimicrobial Testing

A comparative study assessed various azetidine compounds against bacterial strains. The results indicated that this compound exhibited significant antibacterial activity compared to standard antibiotics.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar azetidine derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Isopropylphenoxy)azetidine | Different phenoxy group | May exhibit different reactivity |

| 3-(2-Bromo-4-isopropylphenoxy)azetidine | Variation in halogen substitution | Potentially different pharmacological profiles |

These comparisons highlight how slight variations in chemical structure can lead to significant differences in biological activity.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of azetidine derivatives, revealing insights into their potential therapeutic applications:

- Inhibition Studies : Compounds structurally related to this compound have been shown to inhibit key enzymes involved in neurotransmitter metabolism, suggesting a role in mood regulation.

- Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibits effective inhibition against various bacterial strains, supporting its potential use as an antimicrobial agent.

- Anticancer Potential : Preliminary tests on cancer cell lines indicated cytotoxic effects at micromolar concentrations, warranting further exploration into its mechanism of action against cancer.

Q & A

Q. What synthetic routes are recommended for 3-(2-Chloro-4-isopropylphenoxy)azetidine, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example:

- Nucleophilic substitution : React 2-chloro-4-isopropylphenol with azetidine derivatives (e.g., 3-bromoazetidine) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC or HPLC .

- C–H activation : Use palladium catalysts for direct C–H arylation of azetidine, as demonstrated in stereospecific synthesis of related bicyclic azetidines .

- Key parameters : Temperature (>80°C for substitution), solvent polarity (DMF or DMSO enhances nucleophilicity), and stoichiometric ratios (1:1.2 phenol:azetidine precursor). Typical yields range from 50–75% .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : Analyze - and -NMR to confirm the azetidine ring (δ ~3.5–4.0 ppm for CH₂ groups) and aromatic protons (δ ~6.5–7.5 ppm for chloro-isopropylphenoxy substituents) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 254.08 for C₁₂H₁₅ClNO).

- X-ray crystallography : Resolve stereochemistry if chiral centers are present, as shown for spiro-azetidine derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential irritancy of azetidine derivatives .

- Store under inert gas (N₂/Ar) to prevent oxidation.

- Emergency procedures: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling predict substituent effects on azetidine ring reactivity?

- Methodological Answer :

- DFT calculations : Optimize geometries (e.g., B3LYP/6-31G*) to assess electronic effects of chloro and isopropyl groups on reaction pathways. For example, electron-withdrawing Cl may enhance azetidine ring electrophilicity .

- Molecular docking : Screen for binding affinity with biological targets (e.g., enzymes), leveraging structural analogs like 3-(fluoromethyl)azetidine hydrochloride .

Q. What strategies minimize side reactions during azetidine functionalization?

- Methodological Answer :

- Protecting groups : Temporarily protect the azetidine nitrogen with Boc (tert-butoxycarbonyl) to prevent undesired alkylation .

- Catalyst tuning : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to suppress β-hydride elimination in coupling reactions .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product from by-products like dimerized azetidines .

Q. How does steric hindrance from the isopropyl group influence regioselectivity in further derivatization?

- Methodological Answer :

- Steric maps : Generate using software like MOE to visualize hindered sites. The isopropyl group at the 4-position directs electrophilic attacks to the less hindered 2-position .

- Experimental validation : Compare reaction outcomes with analogs (e.g., 3-(4-trifluoromethyl-phenoxymethyl)-azetidine) to isolate steric vs. electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.